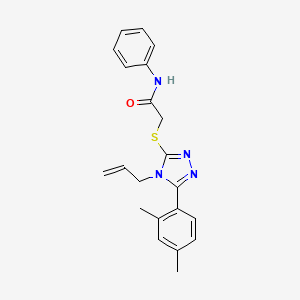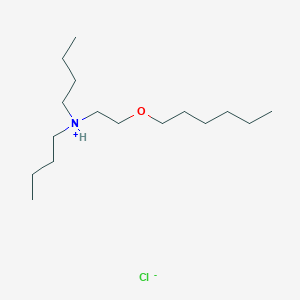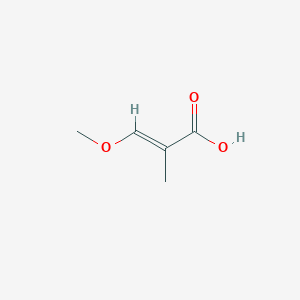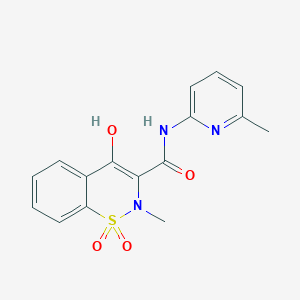
2-Aminoethyl dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
2-Aminoethyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanoic acid and 2-aminoethanol.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-aminoethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学研究应用
2-Aminoethyl dodecanoate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: It is used in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties.
作用机制
The mechanism of action of 2-aminoethyl dodecanoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
2-Aminoethyl octanoate: Similar structure but with a shorter fatty acid chain.
2-Aminoethyl hexadecanoate: Similar structure but with a longer fatty acid chain.
2-Aminoethyl stearate: Similar structure but with an even longer fatty acid chain.
Uniqueness
2-Aminoethyl dodecanoate is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent, as well as in drug delivery applications where membrane interaction is crucial.
属性
CAS 编号 |
78616-98-5 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC 名称 |
2-aminoethyl dodecanoate |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13,15H2,1H3 |
InChI 键 |
WEJWRPYVWRFROR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)





![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

